molecular formula C22H22N2O4 B5378487 (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol

(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol

Cat. No. B5378487
M. Wt: 378.4 g/mol
InChI Key: VLGVYTYEUIHGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol, also known as MMN, is a chemical compound that has been studied extensively for its potential use in scientific research. MMN is a pyridine and naphthalene derivative that has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol is not fully understood, but it is believed to interact with cellular proteins and other biomolecules, leading to changes in cellular signaling pathways and gene expression. (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol in laboratory experiments is its ability to selectively bind to specific biomolecules, allowing for the detection and quantification of these molecules in complex biological samples. However, one limitation of using (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol is its potential toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in the treatment of cancer and other diseases, and the development of new biosensors and imaging techniques based on its fluorescent properties. Additionally, further research is needed to fully understand the mechanism of action of (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol and its effects on cellular signaling pathways and gene expression.

Synthesis Methods

(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol can be synthesized using a variety of methods, including the reaction of 2-(6-methoxy-2-naphthyl) morpholine-4-carboxylic acid with pyridine-2-carbaldehyde in the presence of a base. Other methods include the reaction of 2-(6-methoxy-2-naphthyl) morpholine-4-carboxylic acid with pyridine-2-carboxylic acid and subsequent reduction of the resulting product.

Scientific Research Applications

(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of biomolecules and as a potential therapeutic agent for the treatment of cancer and other diseases. (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has also been used in the development of biosensors and in the study of cellular signaling pathways.

properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-19-8-7-15-11-17(6-5-16(15)12-19)21-13-24(9-10-28-21)22(26)20-4-2-3-18(14-25)23-20/h2-8,11-12,21,25H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGVYTYEUIHGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC=CC(=N4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.